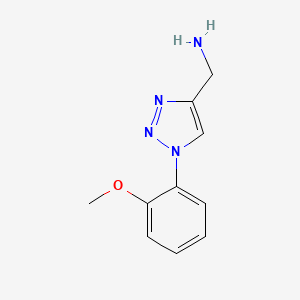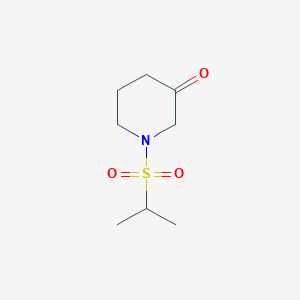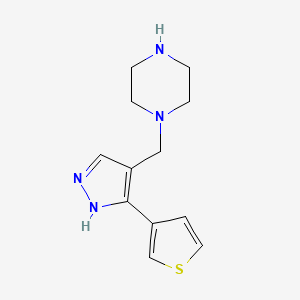
1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine
Vue d'ensemble
Description
“1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine” is a compound that contains a piperazine ring with a pyrazole ring and a thiophene ring attached to it . The CAS Number of a similar compound, 1-[(thiophen-3-yl)methyl]piperazine, is 130288-91-4 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A similar pathway was used for the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates . Inceler et al. reported a novel synthetic approach to synthesize ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid as anticancer agents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring with a pyrazole ring and a thiophene ring attached to it . The molecular weight of a similar compound, 1-[(thiophen-3-yl)methyl]piperazine, is 182.29 .
Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .
Applications De Recherche Scientifique
Anticancer Applications
- Anticancer Activity of Piperazine Substituted Compounds: A study on polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, showed significant anticancer activity across various cancer cell lines. These compounds were part of an international scientific program aimed at evaluating their effectiveness against cancers such as lung, kidney, CNS, ovarian, prostate, breast, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020).
- Ester and Amide Derivatives for Anticancer Activity: Research on thiophene containing 1,3-diarylpyrazole derivatives, including those with piperazine components, revealed promising anticancer activities against various human cancer cell lines. This study underscores the potential for further development of such compounds in cancer therapy (Nazan Inceler et al., 2013).
Enzyme Inhibitory Applications
- Thiophene-Based Heterocyclic Compounds as Enzyme Inhibitors: A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives evaluated their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This research highlighted the potential of such compounds as enzyme inhibitors, with significant implications for treating diseases related to enzyme dysfunction (A. Cetin et al., 2021).
Antimicrobial Applications
- Piperazine and Triazolo-Pyrazine Derivatives as Antimicrobials: Synthesis and evaluation of new piperazine derivatives have shown good to high yields and promising antimicrobial activity against bacterial and fungal strains. This suggests their potential as novel antimicrobial agents (M. Patil et al., 2021).
Therapeutic Drug Development
- Allosteric Enhancers of the A1 Adenosine Receptor: A series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes was synthesized and evaluated as potent allosteric enhancers of the A1 adenosine receptor. These compounds could play a significant role in developing new therapeutic drugs for various diseases (R. Romagnoli et al., 2008).
Mécanisme D'action
Target of Action
Thiophene and pyrazole moieties are also present in a number of bioactive molecules with diverse biological activities .
Mode of Action
The mode of action would depend on the specific biological target. For example, if it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The thiophene and pyrazole groups could potentially form interactions with amino acid residues in the binding site of the target protein .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for example, are generally well absorbed and can cross the blood-brain barrier .
Analyse Biochimique
Biochemical Properties
1-((3-(thiophen-3-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it has been found to inhibit the activity of certain proteases, which play a role in protein degradation . This inhibition can lead to an accumulation of specific proteins within the cell, thereby affecting various cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological effects . Prolonged exposure can lead to degradation, resulting in reduced efficacy and potential changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . Additionally, the compound can affect metabolic flux, altering the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of the compound in these compartments can influence various cellular processes, including gene expression and energy production .
Propriétés
IUPAC Name |
1-[(5-thiophen-3-yl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-6-17-9-10(1)12-11(7-14-15-12)8-16-4-2-13-3-5-16/h1,6-7,9,13H,2-5,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIUHQVFOCAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


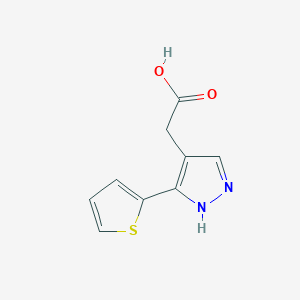
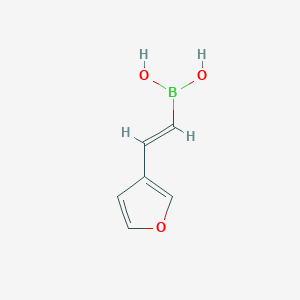

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)


